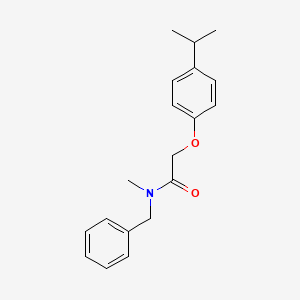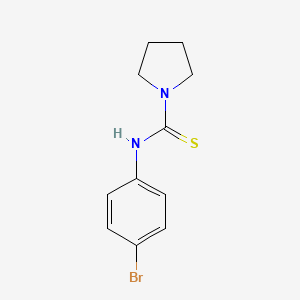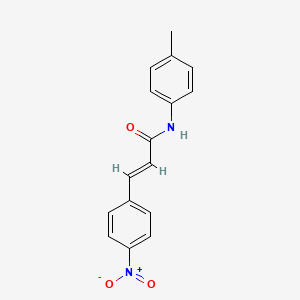![molecular formula C21H19N3O2 B5844824 N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)
N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide, commonly known as PEBC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEBC is a synthetic compound that has been synthesized using a unique method and has shown promising results in various scientific studies.
作用機序
PEBC acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and development of cancer cells, the accumulation of amyloid-beta in the brain, and the inflammatory response. PEBC has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the growth and development of cancer cells. It has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the accumulation of amyloid-beta in the brain. PEBC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PEBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the accumulation of amyloid-beta in the brain, and reduce inflammation and pain. PEBC has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
PEBC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a unique method. It has also been shown to have potent activity in various scientific studies. However, there are limitations to using PEBC in lab experiments. It is a relatively new compound, and its safety and toxicity have not been fully evaluated. It is also a complex compound, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of PEBC. Further studies are needed to evaluate its safety and toxicity in animals and humans. It is also important to understand its mechanism of action in more detail. Further studies are needed to evaluate its potential use in various fields, including cancer treatment, Alzheimer's disease treatment, and inflammation and pain relief. Additionally, studies are needed to evaluate its potential use in combination with other drugs to enhance its activity.
合成法
The synthesis of PEBC involves a multi-step process that includes the reaction of 2-phenylethyl bromide with 2-hydroxybenzophenone to form 2-(2-phenylethyl)benzophenone. The next step involves the reaction of 2-(2-phenylethyl)benzophenone with pyridine-3-carboxylic acid to form N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide. The synthesis method of PEBC is a complex process that requires expertise in organic chemistry.
科学的研究の応用
PEBC has shown promising results in various scientific studies and has the potential to be used in various fields. PEBC has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to reduce the accumulation of amyloid-beta in the brain. PEBC has also been studied for its potential use in the treatment of inflammation and pain.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-phenylethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-20(18-10-6-14-23-15-18)24-26-21(25)19-11-5-4-9-17(19)13-12-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJGUKSKHBTTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)

![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B5844779.png)





![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)
![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)